N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane-3-carboxamide
Description
The compound N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane-3-carboxamide features a 2,3-dihydrobenzofuran core linked to a propan-2-ylamine group, which is further connected to an oxolane (tetrahydrofuran) ring via a carboxamide bond.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(17-16(18)14-4-6-19-10-14)8-12-2-3-15-13(9-12)5-7-20-15/h2-3,9,11,14H,4-8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFUIHTUMKLPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane-3-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran rings.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced through a substitution reaction, where a suitable alkylating agent reacts with the benzofuran core under basic conditions.
Formation of the Oxolane-3-carboxamide Moiety: The oxolane-3-carboxamide moiety is formed by reacting the intermediate compound with oxolane-3-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .
Comparison with Similar Compounds
Implications of Structural Variations
- Oxolane vs. Imidazolidine : The oxolane’s oxygen atom may participate in hydrogen bonding, while the imidazolidine’s sulfonyl group enhances metabolic resistance .
- Dihydrobenzofuran vs.
- Carboxamide vs. Amine: The carboxamide group in the target compound provides a hydrogen-bond acceptor/donor pair, critical for target engagement, absent in simpler amine derivatives .
Biological Activity
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C18H19NO2
- Molecular Weight : 281.36 g/mol
- CAS Number : 61090-43-5
- Structure : The compound features a benzofuran moiety which is known for various biological activities.
Biological Activity Overview
This compound has been evaluated for several biological activities, primarily focusing on its anticancer properties and interactions with cannabinoid receptors.
Anticancer Properties
Research indicates that compounds similar to N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane have shown promising anticancer effects. For instance:
- In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. Compounds bearing the benzofuran structure have been reported to exhibit IC50 values ranging from 0.20 to 4.79 µg/mL against human cancer cell lines such as HeLa and MDA-MB-231 .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 6.72 |
| MDA-MB-231 | 4.87 |
| A549 | 3.35 |
| HCT15 | 0.59 |
These findings suggest that N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane may possess similar anticancer properties due to its structural analogies with other active compounds.
Cannabinoid Receptor Interactions
Additionally, derivatives of benzofuran compounds have been identified as selective agonists for cannabinoid receptor type 2 (CB2). This interaction is significant for developing therapies targeting inflammatory and neuropathic pain . The design of these compounds often involves modifications that enhance their binding affinity and selectivity towards CB2 receptors.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Induction of Apoptosis : Many benzofuran derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Proliferation : These compounds can inhibit cell cycle progression in various cancer types.
- Modulation of Cannabinoid Receptors : By acting on CB2 receptors, these compounds can modulate pain perception and inflammatory responses.
Case Studies
Several studies have highlighted the effectiveness of benzofuran derivatives in preclinical models:
- Study on Anticancer Activity : A study evaluated a series of benzofuran derivatives and reported that certain modifications led to enhanced anticancer activity against a panel of human cancer cell lines .
- Neuropathic Pain Model : Research involving animal models demonstrated that specific benzofuran derivatives significantly reduced pain responses, suggesting potential applications in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
